5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole
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Overview
Description
5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole is a complex organic compound that features a thiazole ring, a nitro group, and a diazenyl linkage to a pyrrolidinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Diazotization and Coupling: The phenyl group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the thiazole derivative to form the diazenyl linkage.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, where the pyrrolidine reacts with the diazenyl-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles and dienes under thermal or photochemical conditions.
Major Products
Reduction: 5-Amino-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole.
Substitution: Various substituted thiazole derivatives.
Cycloaddition: Polycyclic compounds with enhanced stability and reactivity.
Scientific Research Applications
5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring and diazenyl linkage contribute to the compound’s ability to bind to specific biological targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-{(E)-[4-(morpholin-1-yl)phenyl]diazenyl}-1,3-thiazole: Similar structure but with a morpholine ring instead of pyrrolidine.
5-Nitro-2-{(E)-[4-(piperidin-1-yl)phenyl]diazenyl}-1,3-thiazole: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole is unique due to the presence of the pyrrolidine ring, which enhances its pharmacokinetic properties and biological activity compared to similar compounds . The combination of the nitro group, thiazole ring, and diazenyl linkage provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
CAS No. |
54289-47-3 |
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Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
(5-nitro-1,3-thiazol-2-yl)-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C13H13N5O2S/c19-18(20)12-9-14-13(21-12)16-15-10-3-5-11(6-4-10)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 |
InChI Key |
APVFQAJNJCIYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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